molecular formula C10H17NO2 B2605900 Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate CAS No. 2287239-09-0

Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate

Cat. No.: B2605900
CAS No.: 2287239-09-0
M. Wt: 183.251
InChI Key: ZNLVNPTVOYKGKQ-BYULHYEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate is a chiral bicyclic compound featuring a strained [2.1.0] pentane core. Its molecular formula is C₁₀H₁₇NO₂, with a molecular weight of 183.25 g/mol . The stereochemistry (1S,3S,4R) is critical for enantioselective interactions in biological or catalytic systems.

Properties

IUPAC Name

tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)10-4-6(10)7(11)5-10/h6-7H,4-5,11H2,1-3H3/t6-,7-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLVNPTVOYKGKQ-BYULHYEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC1C(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@]12C[C@H]1[C@H](C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a [2+2] cycloaddition reaction involving a suitable diene and a dienophile.

    Introduction of the amino group: The amino group is introduced via nucleophilic substitution or reductive amination.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or ester positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, nucleophiles

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Alkylated derivatives

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications
Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate has been investigated for its role as a potential therapeutic agent in treating neurological disorders. Its structural properties allow it to interact with neurotransmitter systems, particularly the glutamatergic system. Research indicates that compounds with similar structures can modulate NMDA receptor activity, which is critical in conditions such as Alzheimer's disease and schizophrenia .

Case Study: GLP-1 Agonists
Recent studies have highlighted the compound's relevance in the development of GLP-1 (glucagon-like peptide-1) receptor agonists. These agonists are promising for the treatment of type 2 diabetes and obesity due to their ability to enhance insulin secretion and inhibit glucagon release. The compound's bicyclic structure contributes to favorable pharmacokinetic properties, making it a candidate for further development in this area .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows chemists to utilize it in constructing more intricate frameworks through reactions such as amination and carbamate formation. This versatility is particularly valuable in synthesizing pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bicyclic Core Variations

Bicyclo[2.1.0] vs. Bicyclo[2.2.2] Systems

The target compound’s [2.1.0] pentane system is smaller and more strained compared to larger bicyclo[2.2.2] octane/octene frameworks seen in analogs (e.g., ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, CAS: 1626394-43-1) . The [2.1.0] system imposes greater ring strain, which may enhance reactivity but reduce thermodynamic stability. In contrast, [2.2.2] systems (e.g., (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid, C₉H₁₃NO₂) exhibit lower strain and higher conformational rigidity .

Substituent Effects
  • Ester Groups: The tert-butyl ester in the target compound contrasts with ethyl or methyl esters in analogs (e.g., ethyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate, [α]D = –59.9° in EtOH) .
  • Amino Group Position: The 3-amino substitution is conserved across analogs, but stereochemical variations (e.g., (1S,2R,3S,4R) vs. (1S,2S,3S,4R)) significantly alter physicochemical properties and biological activity .

Physical and Spectroscopic Properties

Table 1: Comparative Data for Key Compounds
Compound Name Bicyclo System Molecular Formula MW (g/mol) Melting Point (°C) [α]D^20 (Solvent) CAS Number
Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate [2.1.0] C₁₀H₁₇NO₂ 183.25 Not reported Not reported Not available
rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate [2.1.0] C₁₀H₁₇NO₂ 183.25 Not reported Racemic mixture Not available
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride [2.2.2] C₁₁H₂₀ClNO₂ 257.74 Not reported Not reported 1626394-43-1
(1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid (+)-5 [2.2.2] C₉H₁₃NO₂ 167.09 245–260 (dec.) +51° (c 0.3, H₂O) Not available
Ethyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate (–)-1 [2.2.2] C₁₁H₁₇NO₂ 195.26 186–188 (salt) –59.9° (c 0.5, EtOH) Not available
Key Observations :
  • Melting Points : Bicyclo[2.2.2] carboxylic acid derivatives exhibit higher decomposition temperatures (e.g., 245–260°C for compound (+)-5) compared to ester analogs, likely due to stronger intermolecular hydrogen bonding .
  • Optical Activity : The target compound’s enantiopure form is expected to display distinct optical rotation values, contrasting with racemic mixtures (e.g., rac-tert-butyl derivative ) or highly enriched enantiomers like (–)-1 ([α]D = –59.9°) .

Biological Activity

Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate, also known by its CAS number 2247106-24-5, is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 2247106-24-5

The compound features a bicyclic structure that contributes to its unique pharmacological properties. The presence of the tert-butyl group enhances its lipophilicity, which may influence its interaction with biological targets.

This compound is believed to interact with various neurotransmitter systems, particularly those involving glutamate and GABA receptors. Its structural similarity to other known neurotransmitter modulators suggests it may act as an agonist or antagonist at these sites.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, potentially through the modulation of excitatory neurotransmission and reduction of oxidative stress in neuronal cells.
  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
  • Analgesic Properties : The compound has shown promise in pain management studies, where it was effective in reducing nociceptive responses in rodent models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced neuronal apoptosis
AntidepressantIncreased serotonergic activity
AnalgesicDecreased pain responses

Case Study 1: Neuroprotective Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of various bicyclic compounds on cultured neurons exposed to glutamate toxicity. This compound demonstrated a significant reduction in cell death compared to control groups.

Case Study 2: Antidepressant Activity

A behavioral study conducted on mice assessed the antidepressant-like effects using the forced swim test and tail suspension test. Mice treated with this compound showed reduced immobility time, indicating potential antidepressant activity.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate?

  • Methodology : Start with bicyclo[2.1.0]pentane scaffolds and introduce the amino group via stereoselective methods. For example, asymmetric Mannich reactions (as demonstrated in similar bicyclic systems) can be adapted using tert-butyl carbamate intermediates and chiral catalysts . Key steps include:

  • Protection of the amine with a tert-butoxycarbonyl (Boc) group.
  • Optimization of reaction conditions (e.g., temperature, solvent) to preserve stereochemistry.
  • Intermediate purification via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify stereochemistry and bicyclic framework. Compare chemical shifts with analogous bicyclo[2.1.0]pentane derivatives (e.g., δ ~1.4 ppm for tert-butyl protons, δ ~4.0–5.0 ppm for bridgehead carbons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C11H19NO2\text{C}_{11}\text{H}_{19}\text{NO}_2: 197.1416) .
  • IR Spectroscopy : Identify carbonyl stretching (~1700 cm1^{-1}) for the Boc group .

Q. How should researchers handle purification challenges due to the compound’s bicyclic strain?

  • Methodology :

  • Use recrystallization with tert-butyl methyl ether (MTBE) or hexane/dichloromethane mixtures to resolve low solubility.
  • Employ preparative HPLC with C18 columns for polar impurities, adjusting mobile phase pH to 3–4 with trifluoroacetic acid (TFA) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of the (1S,3S,4R) isomer?

  • Methodology :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) to control stereocenters .
  • Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to detect racemization .
  • Computational modeling (DFT) to predict transition-state energies and optimize stereoselectivity .

Q. What strategies resolve contradictions in reaction yields reported across literature?

  • Methodology :

  • Systematic Screening : Vary catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation), solvents (polar aprotic vs. ethers), and temperatures.
  • Mechanistic Analysis : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps. For example, competing pathways in Boc deprotection (acidolysis vs. thermolysis) may explain yield discrepancies .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., tert-butyl bicyclo[1.1.1]pentane carboxylates) to identify trends .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Synthesize analogs with modifications to the bicyclic core (e.g., bridgehead substituents) or Boc group (e.g., Fmoc replacement).
  • Evaluate biological activity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP) .
  • Use X-ray crystallography to resolve binding conformations in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.